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Compound of Interest

Compound Name:
rac Desisopropyl Tolterodine-d7

Methyl Ether

CAS No.: 1794768-30-1

Cat. No.: B588083

Get Quote

Executive Summary
Tolterodine EP Impurity D (Chemical Name: N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-

phenylpropan-1-amine) is a specific process-related impurity and degradation product defined

by the European Pharmacopoeia (EP). Unlike the active metabolite (5-hydroxymethyl

tolterodine) or the desisopropyl metabolite (phenol), Impurity D is characterized by the O-

methylation of the phenolic ring and the presence of a single isopropyl group on the amine.

The deuterated analog, Tolterodine EP Impurity D-d7, serves as a critical Internal Standard (IS)

for LC-MS/MS quantitation. The hepta-deuterium label (–C

D

) is located on the isopropyl chain, ensuring chemical stability and minimal isotopic scrambling
during ionization.
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Chemical Identity & Structure
Nomenclature and Classification

Common Name: Tolterodine EP Impurity D-d7

Chemical Name: (3RS)-3-(2-methoxy-5-methylphenyl)-N-(propan-2-yl-d7)-3-phenylpropan-1-

amine[1]

Synonyms:N-Desisopropyl Tolterodine Methyl Ether-d7; Tolterodine Monoisopropyl Methoxy

Analog-d7.

Parent Drug: Tolterodine Tartrate.[2][3]

Structural Specifications
The "d7" designation refers to the full deuteration of the single isopropyl group attached to the

nitrogen atom.

Feature Specification

Molecular Formula

C

H

D

NO (Free Base)

Molecular Weight 304.48 g/mol (Free Base)

Isotopic Enrichment ≥ 99% atom D

Appearance
Off-white to pale yellow solid (typically supplied

as HCl or Fumarate salt)

Solubility
Soluble in Methanol, DMSO, Acetonitrile;

sparingly soluble in water.

Structural Visualization
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The following diagram illustrates the chemical structure of the impurity, highlighting the O-

methyl protection and the deuterated isopropyl chain.
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Caption: Structural breakdown of Tolterodine EP Impurity D-d7, highlighting the O-Methyl

impurity marker and the d7-isopropyl isotopic label.

Analytical Application: LC-MS/MS Method
Development
The primary utility of Tolterodine EP Impurity D-d7 is to correct for matrix effects, extraction

efficiency, and ionization variability during the quantification of Impurity D in pharmaceutical

formulations or biological matrices.

Mass Spectrometry Parameters
Due to the stable d7 label, the mass shift is significant (+7 Da), preventing "cross-talk" (spectral

overlap) with the unlabeled impurity.
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Parameter
Unlabeled Impurity
D

Impurity D-d7 (IS) Note

Precursor Ion (Q1) m/z 298.2 [M+H] m/z 305.2 [M+H] +7 Da shift

Product Ion (Q3)
m/z 256.1 (Loss of

Isopropyl)

m/z 256.1 (Loss of

Isopropyl-d7)

Common fragment

(Tropylium-like core)

Secondary Transition m/z 147.1 m/z 147.1 Confirming ion

Cone Voltage 30-40 V 30-40 V Compound dependent

Collision Energy 20-25 eV 20-25 eV
Optimize for max

sensitivity

Critical Mechanistic Insight: The primary fragmentation pathway for Tolterodine derivatives

often involves the cleavage of the amine bond. Since the d7 label is on the isopropyl group, the

neutral loss of the isopropyl group (43 Da for unlabeled, 50 Da for d7) results in a common

fragment ion at m/z 256.1.

Recommendation: For higher specificity, select a transition that retains the d7 label if

possible, or ensure chromatographic separation from interferences. However, the m/z 305 ->

256 transition is typically the most intense.

Chromatographic Behavior (The Isotope Effect)
Deuterated compounds may exhibit a slightly shorter retention time (RT) than their protium

analogs on Reverse Phase (RP) columns due to the slightly lower lipophilicity of C-D bonds

compared to C-H bonds.

Expected Shift:

RT

-0.05 to -0.10 min.

Mitigation: Ensure the integration window covers both the analyte and the IS.

Sample Preparation Protocol
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To ensure data integrity, the Internal Standard must be introduced at the earliest possible step.

Stock Solution: Dissolve 1 mg of Tolterodine EP Impurity D-d7 in 1 mL of Methanol (LC-MS

grade). Store at -20°C.

Working Solution: Dilute Stock to 1 µg/mL in 50:50 Acetonitrile:Water.

Spiking: Add 50 µL of Working Solution to 200 µL of sample (plasma or dissolved tablet

powder) before extraction (Protein Precipitation or SPE).

Synthesis Logic & Stability
Understanding the synthesis helps in troubleshooting degradation issues.

Retrosynthetic Analysis
The d7-label is introduced via Reductive Amination.

Precursor: 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine (Primary amine).

Reagent: Acetone-d6 (Perdeuterated acetone).

Reducing Agent: Sodium Cyanoborohydride (NaBH

CN) or Sodium Triacetoxyborohydride.
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Caption: Synthetic pathway for introducing the d7 label via reductive amination.

Stability Considerations
Hygroscopicity: The HCl salt form is hygroscopic. Weighing must be performed in a humidity-

controlled environment (<40% RH).

Light Sensitivity: Tolterodine derivatives are susceptible to photo-degradation. Store in amber

vials.

Isotopic Stability: The C-D bonds on the isopropyl group are non-exchangeable in aqueous

media (unlike N-D or O-D bonds), ensuring the label remains intact during LC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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